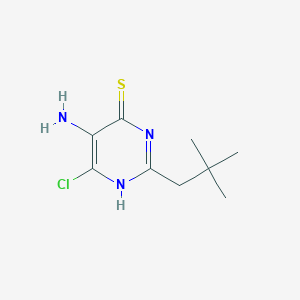
5-Amino-6-chloro-2-(2,2-dimethylpropyl)pyrimidine-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine and neopentylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Catalysts and reagents such as base (e.g., sodium hydroxide) and solvents (e.g., ethanol) are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-chloropyrimidine-4(1H)-thione: Lacks the neopentyl group.
2-Amino-4-chloro-6-methylpyrimidine: Contains a methyl group instead of a neopentyl group.
5-Amino-2,4,6-trichloropyrimidine: Contains additional chlorine atoms.
Uniqueness
5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
CAS No. |
61457-11-2 |
|---|---|
Molecular Formula |
C9H14ClN3S |
Molecular Weight |
231.75 g/mol |
IUPAC Name |
5-amino-6-chloro-2-(2,2-dimethylpropyl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C9H14ClN3S/c1-9(2,3)4-5-12-7(10)6(11)8(14)13-5/h4,11H2,1-3H3,(H,12,13,14) |
InChI Key |
SURDOKZCRKOIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC(=S)C(=C(N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















